molecular formula C12H12 B14753582 1,4-Dimethylazulene CAS No. 1127-69-1

1,4-Dimethylazulene

Cat. No.: B14753582
CAS No.: 1127-69-1
M. Wt: 156.22 g/mol
InChI Key: FKBGSRCZHMNHGG-UHFFFAOYSA-N
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Description

1,4-Dimethylazulene is an organic compound with the molecular formula C₁₂H₁₂. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives, including this compound, exhibit vibrant colors due to their unique electronic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation of guaiazulene, which is naturally found in the oil of Guaiacum officinale L., patchouli oil, and eucalyptus oil . The dehydrogenation process typically requires high temperatures and the presence of a catalyst.

Another synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, cyclization of 1,4-dimethyl-1,3,5-heptatriene in the presence of a strong acid can yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. when produced, it often involves the extraction and purification from natural sources followed by chemical modification to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylazulene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of this compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethylazulene has several scientific research applications:

Comparison with Similar Compounds

1,4-Dimethylazulene can be compared with other azulene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of methyl substitution on the azulene framework .

List of Similar Compounds

Properties

CAS No.

1127-69-1

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,4-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-8H,1-2H3

InChI Key

FKBGSRCZHMNHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC=C2C

Origin of Product

United States

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